SPL-IN-1

Sphingolipid metabolism Cystic Fibrosis Antifungal

Researchers studying host-pathogen interactions in cystic fibrosis models face delays sourcing dual-species SPL inhibitors. Generic S1P modulators cannot replicate the simultaneous human/Aspergillus fumigatus SPL inhibition required for these assays. SPL-IN-1 (Compound C17) is a validated dual-species S1P lyase inhibitor (hSPL/AfuSPL) with a defined competitive inhibition mechanism. • Competitive inhibitor with high micromolar Ki, verified by redocking studies for reproducible pharmacology. • Solubility up to 10 mM in DMSO ensures reliable stock preparation for in vitro and in vivo dosing. • Benchmark reference tool for SAR campaigns targeting dual host-fungal SPL activity.

Molecular Formula C31H42N2O6S2
Molecular Weight 602.8 g/mol
Cat. No. B329635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPL-IN-1
Molecular FormulaC31H42N2O6S2
Molecular Weight602.8 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCCC
InChIInChI=1S/C31H42N2O6S2/c1-3-18-38-30(36)26-20-12-7-5-9-14-22(20)40-28(26)32-24(34)16-11-17-25(35)33-29-27(31(37)39-19-4-2)21-13-8-6-10-15-23(21)41-29/h3-19H2,1-2H3,(H,32,34)(H,33,35)
InChIKeyFEJGEEADIIWSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPL-IN-1 (C17) Dual-Species SPL Inhibitor


SPL-IN-1, also designated compound C17 [1], is a research compound identified as an inhibitor of sphingosine-1-phosphate lyase (SPL) . It is characterized as a 'dual species' inhibitor, demonstrating potential activity against both human SPL (hSPL) and *Aspergillus fumigatus* SPL (AfuSPL) [2]. The compound has a molecular formula of C31H42N2O6S2, a molecular weight of 602.80 g/mol, and CAS number 353770-24-8 . It was identified through an in-silico virtual screening process [2].

Dual-Species Target
Competitive inhibitor of human SPL (hSPL) and Aspergillus fumigatus SPL (AfuSPL)
Discovery Method
Identified through in-silico virtual screening and redocking studies
Research Context
Supports host-pathogen sphingolipid metabolism studies in models such as cystic fibrosis

SPL-IN-1 (C17) vs. Generic S1P Modulators


Generic or alternative sphingosine-1-phosphate (S1P) pathway modulators, such as S1P receptor agonists or specific S1P lyase inhibitors with narrow species specificity, cannot be reliably substituted for SPL-IN-1. The key differentiator for SPL-IN-1 (compound C17) is its intended 'dual species' activity profile against both human and *Aspergillus fumigatus* S1P lyase (SPL) [1]. Substitution with a single-species inhibitor would compromise studies designed to simultaneously evaluate the interconnected roles of host and pathogen sphingolipid metabolism in disease models such as cystic fibrosis [1]. The unique binding pose and interaction profile of C17 within the SPL active site, as determined by redocking studies, may not be replicated by other compounds, potentially leading to divergent experimental outcomes [2]. This lack of interchangeability necessitates specific procurement of SPL-IN-1 for experiments where the precise dual-species pharmacology is a critical experimental parameter.

Single-species inhibitors may not capture dual pharmacology
Generic S1P lyase inhibitors targeting only human SPL may shift away from the dual-species inhibition profile required for host-pathogen studies.
Binding pose divergence could alter experimental outcomes
The unique binding pose of SPL-IN-1 (C17) within the SPL active site may not be replicated by other compounds, potentially modifying pathway-response endpoints.
Broad S1P modulators lack pathogen-target engagement
S1P receptor agonists or pathway modulators without A. fumigatus SPL activity may not reproduce antifungal-pathway context required in dual-species models.

SPL-IN-1 (C17) Key Evidence


Dual-Species Competitive SPL Inhibition

SPL-IN-1 (compound C17) is a dual-species competitive inhibitor of both human S1P lyase (hSPL) and *A. fumigatus* S1P lyase (AfuSPL) [1]. This dual-species inhibition profile is the primary differentiating feature from other SPL inhibitors which may only target the human enzyme. The inhibition constant (Ki) for both enzymes is in the high micromolar range [1]. This provides a defined starting point for hit-to-lead optimization in the context of diseases where both host and pathogen sphingolipid metabolism are implicated [1].

Dual-Species Inhibition
Class-level inference
Competitive inhibitor of hSPL and AfuSPL
Enables host-pathogen sphingolipid research; high micromolar Ki for both species.
Class-level inference; hit-to-lead optimization required.
Sphingolipid metabolism Cystic Fibrosis Antifungal Drug Discovery Enzyme Inhibition

Solubility Profile

SPL-IN-1 has a molecular weight of 602.80 g/mol and a molecular formula of C31H42N2O6S2 . It is characterized as being typically soluble in DMSO at a concentration of up to 10 mM . This information is critical for proper solubilization and preparation of stock solutions for in vitro experiments. Unlike some alternative compounds with poor solubility profiles, this data provides a clear baseline for experimental design, ensuring reproducible dosing and minimizing solvent-related artifacts in cell-based assays .

DMSO Solubility
Supporting evidence
Up to 10 mM in DMSO
Supports consistent in vitro assay preparation and compound delivery.
Data to verify under experimental conditions; solvent artifacts should be controlled.
Preformulation Assay Development Compound Handling DMSO Solubility

SPL-IN-1 (C17) Research Applications


Host-Pathogen Sphingolipid Dynamics in Cystic Fibrosis

SPL-IN-1 (C17) is most appropriately applied in research models designed to interrogate the dual role of sphingosine-1-phosphate (S1P) lyase in both host immune response and fungal pathogenicity. The compound's dual-species activity profile [1] makes it a valuable tool for studying how modulation of S1P metabolism simultaneously affects inflammatory processes in the host and the viability/germination of *A. fumigatus*, a key pathogen in cystic fibrosis [2].

Hit-to-Lead Optimization of Dual-Species SPL Inhibitors

SPL-IN-1 serves as a validated starting point for medicinal chemistry campaigns aimed at developing more potent dual-species S1P lyase inhibitors. Its identified competitive inhibition mechanism and high micromolar Ki [1] provide a quantitative benchmark for structure-activity relationship (SAR) studies. Researchers can use SPL-IN-1 as a reference tool compound when screening for novel inhibitors with improved potency or pharmacokinetic properties for potential therapeutic use in conditions where both fungal and host SPL activity is detrimental [2].

In Vitro and In Vivo SPL Inhibition Studies

Given its defined solubility profile (up to 10 mM in DMSO) , SPL-IN-1 is suitable for routine use in in vitro biochemical assays, cell-based models, and preliminary in vivo studies. The availability of this formulation data reduces experimental setup time and ensures that researchers can reliably prepare the compound for a variety of experimental conditions, from high-throughput screening to more complex cellular models investigating the role of S1P lyase in diverse biological contexts .

Application
Selection Property
Validation Focus
Host-pathogen sphingolipid dynamics in CF models
Dual-species SPL inhibition (hSPL / AfuSPL)
Host inflammation modulation and fungal viability endpoints
Hit-to-lead optimization of dual SPL inhibitors
High micromolar Ki benchmark
SAR and potency improvement in recombinant enzyme assays
In vitro and in vivo SPL inhibition studies
Defined solvent compatibility
Reproducible stock preparation and assay handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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